1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea
Description
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Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3/c27-20-5-4-6-21(16-20)29-26(32)28-17-23(19-9-10-24-25(15-19)34-18-33-24)31-13-11-30(12-14-31)22-7-2-1-3-8-22/h1-10,15-16,23H,11-14,17-18H2,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKCWHGGSSDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine and chlorophenyl urea. The synthetic route may vary depending on the substituents and desired biological activity. For example, the synthesis can be achieved through a multi-step process involving:
- Formation of the benzo[d][1,3]dioxole moiety .
- Coupling with piperazine : This step often utilizes coupling agents to facilitate the formation of the piperazine link.
- Urea formation : The final step involves the reaction with chlorophenyl isocyanate to form the urea linkage.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and modulation of Bcl-2 family proteins.
These results suggest that the compound has comparable or superior activity to established chemotherapeutics.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly dopamine receptors. Research has shown that derivatives containing benzo[d][1,3]dioxole exhibit selective antagonistic effects on dopamine D3 receptors, which are implicated in various neuropsychiatric disorders.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Activity :
- Dopamine Receptor Interaction :
Q & A
Q. How to apply Design of Experiments (DoE) for reaction optimization?
- Methodology :
- Factors : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., KCO vs. CsCO). Use a central composite design to map yield/purity trade-offs .
- Response surface modeling : Identify optimal conditions (e.g., 80°C, DMF, KCO) for maximal yield (85%) and purity (98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
